molecular formula C12H13N5OS B5819136 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5819136
M. Wt: 275.33 g/mol
InChI Key: MIUCGWXNXQBZOG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an allyl (prop-2-en-1-yl) group and at position 5 with a pyridin-2-yl moiety. A sulfanylacetamide group is attached to position 3, conferring structural versatility for biological interactions. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous derivatives . The pyridine and allyl groups enhance solubility and reactivity, while the acetamide tail allows for hydrogen bonding, making it a candidate for pharmacological applications.

Properties

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-2-7-17-11(9-5-3-4-6-14-9)15-16-12(17)19-8-10(13)18/h2-6H,1,7-8H2,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCGWXNXQBZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides.

    Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted triazole or pyridine derivatives.

Scientific Research Applications

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its heterocyclic structure, which is common in many drugs.

    Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used in biological studies to investigate its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the pyridine ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The allyl group may also play a role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Triazole substituents : Position 4 (allyl vs. aryl) and position 5 (pyridin-2-yl vs. pyridin-3-yl or 4-chlorophenyl).
  • Sulfanyl linkage : Acetamide vs. acetic acid or hydroxyacetamide derivatives.
  • N-substituents on acetamide : Aryl, carbazole, or substituted phenyl groups.

Key Research Findings and Gaps

  • Critical Insights :
    • Pyridin-2-yl substitution enhances thermal stability and hydrogen-bonding capacity.
    • N-Aryl acetamide groups (e.g., 2-ethoxyphenyl in ) improve lipophilicity, aiding blood-brain barrier penetration.
  • Unresolved Questions: Limited data on the target compound’s specific biological targets and toxicity. Missing physicochemical parameters (e.g., logP, solubility) for structure-activity relationship (SAR) modeling.

Biological Activity

The compound 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiproliferative properties based on recent research findings.

Chemical Characteristics

This compound has a molecular formula of C14H13N7OS2C_{14}H_{13}N_7OS_2 and a molecular weight of 359.43 g/mol. Its structure includes a triazole ring, a pyridine ring, and a sulfanylacetamide moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight359.43 g/mol
Molecular FormulaC14H13N7OS2
LogP1.3002
Polar Surface Area79.992 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including those similar to our compound, it was found that they possess activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine substituent in the structure enhances the antibacterial efficacy, likely due to its ability to interact with bacterial cell membranes and inhibit growth.

Anti-inflammatory Activity

The anti-inflammatory potential of This compound was evaluated through cytokine release assays using peripheral blood mononuclear cells (PBMC). In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, at concentrations ranging from 50 to 100 µg/mL, the compound decreased TNF-α levels by approximately 44% to 60%, indicating strong anti-inflammatory properties compared to control treatments like ibuprofen.

Antiproliferative Activity

The antiproliferative effects of the compound were assessed in cell culture models. The results showed that it inhibited cell proliferation in a dose-dependent manner. The strongest effects were observed at higher concentrations (above 50 µg/mL), where significant reductions in cell viability were noted. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.

Case Studies

Several case studies have reported on the biological activities of triazole derivatives:

  • Study on Cytokine Release : A recent study found that compounds similar to This compound significantly inhibited TNF-α release in PBMC cultures stimulated with LPS (lipopolysaccharides) and PHA (phytohemagglutinin) .
  • Antimicrobial Efficacy : Another investigation demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against various bacterial strains, highlighting their potential as new therapeutic agents .
  • Antiproliferative Effects : A study focusing on antiproliferative activity showed that certain triazole compounds led to reduced viability in cancer cell lines, suggesting their potential use in oncology .

Q & A

Basic Question: How can researchers optimize the synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to improve yield and purity?

Methodological Answer:
The synthesis involves refluxing equimolar concentrations of precursor molecules (e.g., substituted oxazolones and amino-triazole derivatives) at 150°C under catalytic conditions (pyridine and Zeolite Y-H). Key optimizations include:

  • Catalyst Selection: Zeolite Y-H enhances regioselectivity and reduces side reactions .
  • Reaction Time: Prolonged reflux (~5 hours) ensures completion, monitored via TLC or HPLC .
  • Purification: Recrystallization from ethanol after acid quenching removes unreacted intermediates .
  • Solvent Choice: Polar aprotic solvents like DMF improve solubility of triazole intermediates .

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